Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine
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Overview
Description
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a chemical compound with the molecular formula C10H22N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine typically involves the reaction of 2-methyl-1-(piperidin-3-yl)propan-1-amine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to neutralize the hydrogen iodide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: New alkylated derivatives.
Scientific Research Applications
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(piperidin-1-yl)propan-1-amine
- 1-methyl-4-(piperidin-3-yl)butan-1-amine
- 3-(piperidin-1-yl)propan-1-amine
Uniqueness
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring, which is known for its role in various pharmacological activities. The compound's structure can be represented as follows:
This compound contains a piperidine moiety, which is often associated with diverse biological effects, including interactions with neurotransmitter systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of neurological and cancer-related applications. Below are some key findings from recent studies:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Anticancer Properties : Preliminary studies indicate that derivatives of piperidine compounds, including this compound, may exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to this have shown IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor for specific targets involved in disease pathways. For example, piperidine derivatives have demonstrated inhibitory activity against enzymes relevant to cancer and other diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperidine ring facilitates binding to neurotransmitter receptors, which may modulate signaling pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in cellular processes such as proliferation and apoptosis, thereby exerting anticancer effects.
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various piperidine derivatives, this compound was tested alongside other compounds. Results indicated that while some derivatives had moderate activity, the presence of specific substituents significantly enhanced efficacy against cancer cell lines.
Compound | IC50 (µM) | Target Cell Lines |
---|---|---|
This compound | 30.5 | MDA-MB-231 (breast cancer) |
Benzoylpiperidine | 19.9 | MCF-7 (breast cancer) |
Modified Piperidine Derivative | 7.9 | OVCAR-3 (ovarian cancer) |
Case Study 2: Neurotransmitter Effects
A study focused on the modulation of neurotransmitter systems found that compounds similar to this compound could enhance dopamine receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings Summary
Recent research has highlighted the following key points regarding the biological activity of this compound:
- Diverse Pharmacological Potential : The compound shows promise in treating neurological disorders and cancers due to its ability to modulate neurotransmitter systems and inhibit specific enzymes.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the piperidine structure can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design.
- Future Directions : Further research is needed to explore the full spectrum of biological activities and mechanisms of action for this compound and its derivatives.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,2-dimethyl-1-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)10(11-3)9-5-4-6-12-7-9/h8-12H,4-7H2,1-3H3 |
InChI Key |
JKAJSJPYRXNKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCCNC1)NC |
Origin of Product |
United States |
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